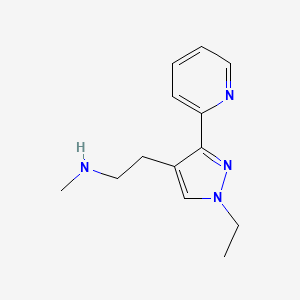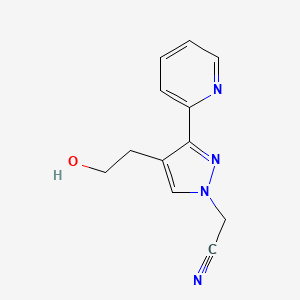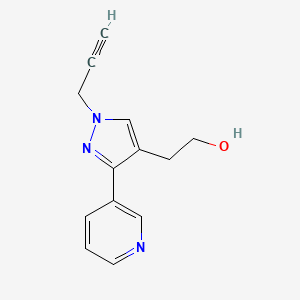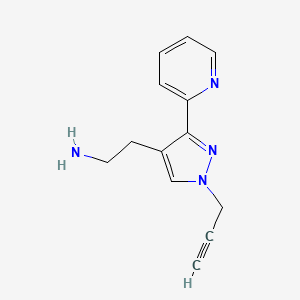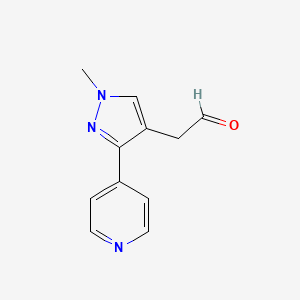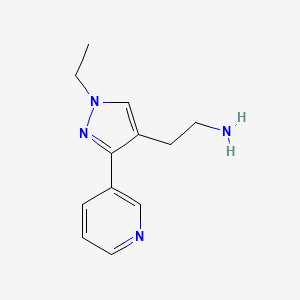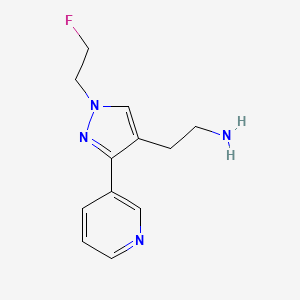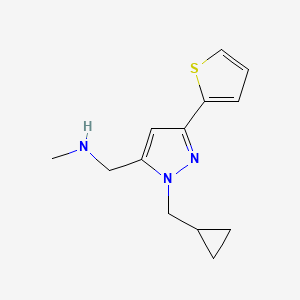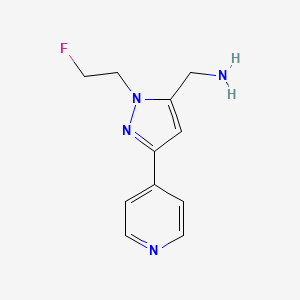
methyl 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylate
Descripción general
Descripción
Pyrazine derivatives are important in various applications such as pharmaceuticals, organic materials, and natural products . They have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
The synthesis of pyrazine derivatives often involves cyclization, ring annulation, cycloaddition, and direct C-H arylation . For example, a one-pot cascade and metal-free reaction was developed for the synthesis of trisubstituted pyrrolo[1,2-a]pyrazines .
Molecular Structure Analysis
The molecular structure of pyrazine derivatives is characterized by a pyrrole ring and a pyrazine ring . The uniquely situated nitrogen atom in the pyrazine ring makes the pyrazine molecule a very important pharmacophore .
Chemical Reactions Analysis
Pyrazine derivatives can undergo a variety of chemical reactions. For example, the reaction of pyrazine-2-amine with 5-bromothiophene-2-carboxylic acid in the presence of pyridine and titanium tetrachloride was used to produce a specific compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives can vary. For instance, some compounds are stored at room temperature and appear as a powder .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound is pivotal in synthesizing novel pyrazole-dicarboxylate acid derivatives, which demonstrate intriguing coordination and chelation properties when reacted with transition metals like Cu, Co, and Zn. This leads to the formation of mononuclear chelate complexes, showcasing the compound's utility in developing new materials with specific crystalline structures (Radi et al., 2015).
Hydrogen-bonded Networks
- Research into hydrogen-bonded chains and sheets involving derivatives of methyl 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylate has provided insights into the assembly of molecules into complex networks. These studies are fundamental in understanding molecular interactions and designing materials with desired physical properties (Portilla et al., 2007).
Antimicrobial and Anticancer Research
- Certain derivatives have been synthesized for potential biomedical applications, including antimicrobial and anticancer activities. The structural modification of this compound has led to the discovery of molecules with significant biological activities, which are crucial for developing new therapeutic agents (Hafez et al., 2016).
Material Science and Catalysis
- The compound's derivatives have also been explored in material science and catalysis. For instance, the synthesis of new pentanuclear Mn(II) clusters using derivatives of this compound has implications for magnetic materials and catalysis, showcasing the versatility of these molecules in various scientific fields (Mandal et al., 2012).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets in a way that leads to their various biological activities .
Biochemical Pathways
It is known that pyrrolopyrazine derivatives can affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Compounds with a similar pyrrolopyrazine scaffold have been shown to exhibit various biological activities, suggesting that they may have multiple molecular and cellular effects .
Propiedades
IUPAC Name |
methyl 3-pyrazin-2-yl-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-15-9(14)7-4-6(12-13-7)8-5-10-2-3-11-8/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRVKPQSYAJPPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


